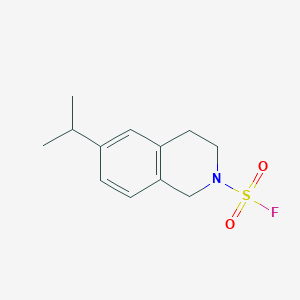![molecular formula C20H18N4O4S B2548796 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-69-9](/img/structure/B2548796.png)
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that likely belongs to the class of compounds known as quinolones . Quinolones are a type of heterocyclic aromatic organic compound, which means they contain at least one atom that is not carbon in their ring structure, and they have a conjugated system of electrons that makes them stable .
Synthesis Analysis
The synthesis of similar compounds, such as 4-hydroxy-2-quinolones, has been the subject of many publications . These compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .Molecular Structure Analysis
Quinolones have a bicyclic structure, which means they contain two rings . They can display different tautomeric forms, which are structural isomers of a compound that can interconvert by moving a proton .Chemical Reactions Analysis
Quinolones can undergo a variety of chemical reactions, including condensation reactions, as mentioned above . They can also participate in electrophilic substitution reactions, where an electrophile replaces a group in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, quinolones are generally stable due to their conjugated system of electrons . They are usually soluble in organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
Researchers have explored the design and synthesis of molecules related to the quinoline structure, which includes 3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide. For example, oligoamides of quinoline derivatives have been synthesized and characterized, demonstrating stable helical structures and potential in molecular design (Jiang et al., 2003).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel thienoquinoline derivatives has been a topic of interest. These compounds, including related structures to the quinoline derivative , have been explored for their potential in creating new heterocyclic compounds with varied applications (Awad et al., 1991).
Photophysical Properties
Research has been conducted on quinoline derivatives to understand their photophysical properties. These studies are crucial for applications in materials science, particularly in the development of new fluorophores (Padalkar & Sekar, 2014).
Biological Activity Studies
Quinoline derivatives have been synthesized and tested for their antimicrobial activities, indicating the potential of these compounds in pharmaceutical applications (Jadhav & Halikar, 2013). Additionally, certain derivatives have shown potent cytotoxic properties, making them candidates for anticancer drug development (Deady et al., 2003).
Pharmaceutical Research
Studies on quinoline derivatives have led to the discovery of potential pharmaceutical applications, such as inhibitors and ligands for receptors, demonstrating their significance in medicinal chemistry (Matarrese et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
The field of quinoline research is active, with many publications dealing with the synthesis of new quinoline derivatives and their potential applications . Future research may focus on developing new synthetic methods, exploring new applications, and studying the properties of novel quinoline derivatives .
Eigenschaften
IUPAC Name |
3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-20(2)8-13-10(15(25)9-20)7-11-16(21)17(29-19(11)23-13)18(26)22-12-5-3-4-6-14(12)24(27)28/h3-7H,8-9,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPESKHHVTDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4[N+](=O)[O-])N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

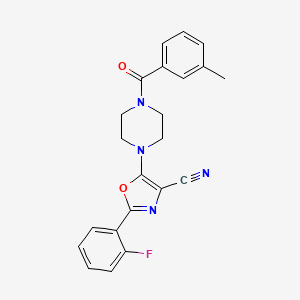
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2548714.png)
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(cyclopropyl)amino)acetate](/img/structure/B2548716.png)
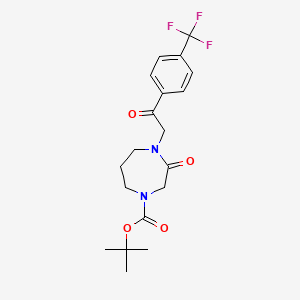
![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)



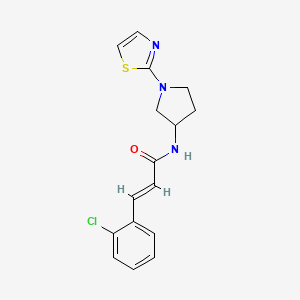

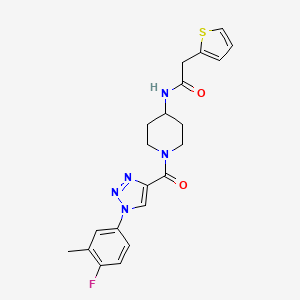
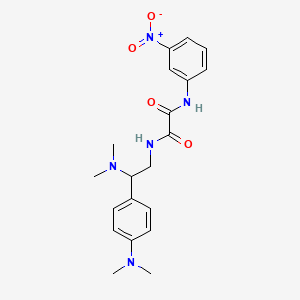
![Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2548734.png)
